Lobinaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H34N2 |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
1-methyl-5,7-diphenyl-6-(2,3,4,5-tetrahydropyridin-6-yl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C27H34N2/c1-29-18-10-15-22-25(29)19-23(20-11-4-2-5-12-20)27(24-16-8-9-17-28-24)26(22)21-13-6-3-7-14-21/h2-7,11-14,22-23,25-27H,8-10,15-19H2,1H3 |
InChI Key |
MVIXAPHJOKOOEU-UHFFFAOYSA-N |
SMILES |
CN1CCCC2C1CC(C(C2C3=CC=CC=C3)C4=NCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CN1CCCC2C1CC(C(C2C3=CC=CC=C3)C4=NCCCC4)C5=CC=CC=C5 |
Synonyms |
lobinaline |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Academic Investigation
Plant Species Identification and Distribution for Lobinaline Extraction
This compound was first isolated in 1938 by Manske from Lobelia cardinalis L., commonly known as the cardinal flower. cdnsciencepub.com Lobelia cardinalis is a perennial herbaceous plant found across the Americas, with a distribution extending from southeastern Canada south through the eastern and southwestern United States, Mexico, and Central America to northern Colombia. wikipedia.org This species typically grows in wet environments such as riparian zones, riverbanks, bogs, swamps, and sometimes in damp, shaded forest areas. wikipedia.org While L. cardinalis is identified as a primary source and was initially considered the only Lobelia species containing this compound, the alkaloid has since been detected in several other Lobelia species through techniques like paper chromatography. cdnsciencepub.comresearchgate.netnih.gov
Advanced Bioassay-Guided Fractionation Strategies
The identification of this compound as a key bioactive compound often involves bioassay-guided fractionation. This strategy is crucial for isolating active metabolites from complex plant extracts. In the case of L. cardinalis, screening a library of plant extracts led to the identification of this species as having notable nicotinic acetylcholine (B1216132) receptor (nicAchR) binding activity. nih.gov This activity was relatively non-selective for the α4β2- and α7-nicAchR subtypes, a profile considered atypical for many plant-derived nicAchR ligands which often show high selectivity for α4β2-nicAchRs. nih.govresearchgate.net Bioassay-guided fractionation of L. cardinalis extracts subsequently pinpointed this compound as the primary constituent responsible for this distinctive nicAchR binding profile. nih.govresearchgate.net This process involves separating the crude extract into fractions based on their chemical properties and then testing each fraction for the desired biological activity to guide further separation steps until the active compound is isolated. mdpi.com
Purification Techniques for Analytical Purity Assessment
Following initial extraction and fractionation, various purification techniques are employed to obtain this compound with sufficient purity for analytical assessment and detailed study. Early isolation methods described by Manske involved extracting the alkaloid and purifying it through chromatography on alumina (B75360). cdnsciencepub.com The semicrystalline material obtained from chromatography was converted to the monohydrochloride salt, which was then purified by recrystallization. mcmaster.ca Regeneration of the free base from the monohydrochloride yielded crystalline material, although sometimes requiring further purification steps like repeated chromatography on alumina or vapor phase chromatography to remove minor components. mcmaster.ca
More recent studies have also utilized acid-base extraction as a key step in isolating this compound from L. cardinalis extracts. nih.gov For instance, a CHCl₃ fraction from the plant extract can be subjected to acid-base extraction, involving acidification with HCl, washing the organic phase, basification of the aqueous phase with ammonium (B1175870) hydroxide, and partitioning with CHCl₃ to collect the organic phase containing the alkaloid. nih.gov Purified this compound obtained through such methods is then typically analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to confirm its identity and assess purity. nih.gov High-performance liquid chromatography (HPLC) with specific gradients has also been used in the purification process, with fractions being analyzed for binding activity. nih.gov Purity exceeding 95% has been achieved using methods involving acid/base extraction and column chromatography, with identity confirmed by LC/MS. nih.gov
Chemodiversity within Lobelia Genus and this compound’s Uniqueness
The genus Lobelia is known for its rich chemodiversity, containing over 450 species distributed globally. frontiersin.orgfrontiersin.orgwikipedia.org These species produce a variety of secondary metabolites, including a range of piperidine (B6355638) alkaloids. frontiersin.orgfrontiersin.org While many Lobelia species, such as Lobelia inflata, Lobelia tupa, and Lobelia siphilitica, are known for containing lobeline (B1674988), this compound presents a distinct chemical structure and pharmacological profile. nih.govwikipedia.orgdrugbank.com this compound is described as a complex binitrogenous alkaloid, a characteristic that distinguishes it from simpler alkaloids found in the genus. cdnsciencepub.comnih.gov Historically, this compound was noted as the first binitrogenous alkaloid discovered in a Lobelia species. cdnsciencepub.comresearchgate.netnih.gov
Compared to lobeline, which is a well-investigated Lobelia alkaloid and acts as an α4β2-nicAchR antagonist and a less potent dopamine (B1211576) transporter (DAT) inhibitor, this compound exhibits a different pharmacological profile. nih.gov this compound has shown similar binding affinity at both α4β2- and α7-nicAchRs and acts as an agonist at nicAchRs in certain cell lines. nih.govresearchgate.net Furthermore, this compound has demonstrated potent free radical scavenging properties and inhibits dopamine uptake. nih.govnih.gov This multifunctional activity, including its effects on both cholinergic and dopaminergic systems and its antioxidant capacity, highlights this compound's uniqueness within the chemodiversity of the Lobelia genus and suggests its potential for further research in neurological contexts. nih.govnih.gov The complexity of the this compound molecule has been noted, making its synthesis challenging and contributing to the focus on plant extraction for research purposes. battlegroundhealingarts.com
Elucidation of Lobinaline Biosynthetic Pathways and Precursor Incorporation
Tracer Studies for Identification of Primary Metabolic Precursors
Tracer studies, involving the administration of isotopically labeled compounds to Lobelia cardinalis plants, have provided significant insights into the origins of the carbon and nitrogen atoms within the lobinaline molecule. cdnsciencepub.comcdnsciencepub.com These experiments have indicated that phenylalanine and lysine (B10760008) are the principal precursors. researchgate.netnih.gov
Role of Phenylalanine as a Precursor to C6–C2 Units
Experimental evidence from tracer studies supports the incorporation of phenylalanine-derived C6–C2 units into this compound. cdnsciencepub.com Specifically, studies using labeled phenylalanine and cinnamic acid demonstrated that an intact C6–C2 unit, originating from phenylalanine via cinnamic acid, is incorporated into each of the two "halves" of the this compound molecule. cdnsciencepub.com For instance, label from 3-14C-phenylalanine and 3-14C-cinnamic acid was found to be specifically incorporated into the carboxyl group of p-nitrobenzoic acid, a degradation product of this compound, with the specific activity being half that of the intact alkaloid. cdnsciencepub.com This finding is consistent with the incorporation of two C6–C2 units, each contributing one labeled carbon, into the dimeric structure of this compound. cdnsciencepub.com
Derivation of Piperidine (B6355638) Nucleus from Lysine
Tracer experiments have also established that the piperidine nucleus of this compound is derived from lysine. cdnsciencepub.comcdnsciencepub.com Studies utilizing labeled lysine have shown that a C5N unit, originating from lysine through a nonsymmetrical intermediate, is incorporated into the piperidine ring of each of the two "halves" of this compound. cdnsciencepub.com Degradation of this compound derived from 6-14C-lysine indicated that half of the total radioactivity of the alkaloid was located in a fragment corresponding to one of the piperidine rings. cdnsciencepub.com This is analogous to the biosynthesis of the piperidine nucleus in sedamine. cdnsciencepub.com
Investigation of Alpha-Phenacylpiperidine as a Dimerization Intermediate
Based on the structural analysis of this compound, which can be viewed as a modified dimer, it was hypothesized that the alkaloid might be formed by the dimerization of a monomeric precursor such as alpha-phenacylpiperidine. cdnsciencepub.comcdnsciencepub.com Tracer studies involving the administration of labeled alpha-phenacylpiperidine have provided data consistent with this hypothesis. cdnsciencepub.comcdnsciencepub.com The incorporation data suggest that this compound is indeed formed through the dimerization of alpha-phenacylpiperidine, where the piperidine nucleus originates from lysine and the sidechain from phenylalanine. cdnsciencepub.comcdnsciencepub.com
Enzymatic Mechanisms Implicated in this compound Biosynthesis
While tracer studies have illuminated the precursors and potential intermediates, the specific enzymatic mechanisms involved in this compound biosynthesis are not yet fully elucidated. The pathway likely involves a series of enzymatic transformations to convert phenylalanine and lysine into alpha-phenacylpiperidine, followed by enzymatic or potentially non-enzymatic dimerization and further modifications to yield this compound. Research into related alkaloid biosynthetic pathways provides potential insights into the types of enzymes that might be involved, such as decarboxylases, aminotransferases, oxidases, and enzymes catalyzing carbon-carbon bond formation.
Comparative Analysis with Related Alkaloid Biosynthetic Routes (e.g., Lobeline (B1674988), Sedamine)
The biosynthesis of this compound shares similarities with the biosynthetic pathways of other piperidine alkaloids found in the Lobelia genus and related plants, such as lobeline and sedamine. cdnsciencepub.com Like this compound, both lobeline and sedamine are known to be derived from phenylalanine and lysine. researchgate.netcdnsciencepub.comresearchgate.net Specifically, the piperidine nucleus of sedamine is also derived from lysine via a nonsymmetrical intermediate, and its C6–C2 side chain originates from phenylalanine as an intact unit. cdnsciencepub.comresearchgate.net Lobeline biosynthesis in Lobelia inflata also involves lysine as the precursor for the piperidine nucleus and phenylalanine for the C6–C2 units. researchgate.net The key difference lies in the dimerization step proposed for this compound, which distinguishes its pathway from the biosynthesis of the monomeric alkaloids like sedamine and lobeline. cdnsciencepub.com
Genetic Engineering Approaches for Pathway Elucidation and Modulation
Genetic engineering approaches hold promise for further elucidating and potentially modulating the this compound biosynthetic pathway. By identifying and characterizing the genes encoding the enzymes involved in the pathway, researchers can gain a deeper understanding of the enzymatic steps and regulatory mechanisms. Techniques such as gene silencing or overexpression could be used to investigate the function of specific genes and their impact on this compound production. Furthermore, genetic engineering could potentially be employed to enhance this compound yield in Lobelia cardinalis or to transfer the biosynthetic pathway to other host organisms for sustainable production. Research into the genetic basis of secondary metabolite production in Lobelia cardinalis is ongoing. core.ac.uk
Synthetic Endeavors and Chemical Derivatization Strategies of Lobinaline
Challenges in Total Chemical Synthesis of Lobinaline
Total chemical synthesis of this compound remains an elusive goal researchgate.net. The complexity of its molecular architecture contributes to several significant challenges for synthetic chemists.
Complex Stereochemistry and Chiral Center Management
This compound possesses five chiral centers researchgate.netnih.gov. The precise control of stereochemistry at each of these centers during a synthetic route is a major challenge. Achieving the correct relative and absolute configuration of all stereocenters is critical for synthesizing the biologically active enantiomer and avoiding the formation of inactive or potentially harmful diastereomers and enantiomers researchgate.net. This necessitates the development of highly selective reactions or efficient methods for the separation of stereoisomers, which can add significant complexity and cost to the synthetic process researchgate.net. The synthesis of complex molecules with multiple contiguous stereocenters often requires sophisticated strategies for stereochemical control, such as substrate-controlled or reagent-controlled protocols nih.gov.
Difficulties in Dimerization and Ring System Formation
This compound is believed to be formed biogenetically by the dimerization of α-phenacylpiperidine researchgate.net. Replicating this dimerization and the subsequent formation of the intricate decahydroquinoline (B1201275) ring system through chemical means is challenging. Constructing complex fused-ring systems with precise control over regiochemistry and stereochemistry often requires specialized reactions and strategies wiley-vch.descielo.org.mx. Biomimetic approaches, inspired by the natural biosynthetic pathway, can sometimes offer insights, but translating complex enzymatic processes into efficient chemical reactions is not always straightforward wiley-vch.denih.gov. The dimerization of cyclic imines or enamines, related to the proposed α-phenacylpiperidine precursor, can lead to complex mixtures of products, and achieving selective formation of the desired dimeric core of this compound is a significant obstacle wiley-vch.de.
Semi-Synthesis Approaches for this compound Analogs
Given the difficulties in total synthesis, semi-synthetic approaches offer an alternative strategy to access this compound derivatives. Semi-synthesis typically involves using a naturally occurring precursor or a related, more readily available compound as a starting material and performing chemical modifications to arrive at the desired analog mdpi.com. While direct semi-synthetic routes to this compound from readily available precursors are not extensively documented in the provided search results, the concept of modifying existing Lobelia alkaloids or related piperidine (B6355638)/quinoline (B57606) structures could potentially be explored for generating this compound analogs. This approach leverages existing complex scaffolds, reducing the number of steps required compared to total synthesis and potentially simplifying stereochemical challenges depending on the starting material.
Target-Directed Evolution for Biosynthetic Pathway Optimization
An innovative approach to overcome the challenges of chemical synthesis and access this compound and its derivatives is the optimization of its natural biosynthetic pathway through target-directed evolution researchgate.netnih.govnih.gov. This strategy involves manipulating the biological system that produces the compound to enhance yield or generate novel structures.
Engineered Plant Cell Cultures for Metabolite Overproduction
Lobelia cardinalis plant cell cultures can serve as a platform for the production of this compound and related metabolites researchgate.netnih.govnih.govnih.govresearchgate.netmdpi.com. By applying target-directed evolution techniques, researchers can engineer these cell cultures to overproduce specific compounds. This involves expressing a target protein, such as the human dopamine (B1211576) transporter (hDAT), in transgenic cell cultures researchgate.netnih.govnih.govuky.edu. Mutant cell populations are then selected under conditions where inhibition of the target protein confers a survival advantage researchgate.netnih.govnih.gov. Surviving mutants are subsequently analyzed for the overproduction of the desired metabolites researchgate.netnih.gov. This approach has successfully identified mutant L. cardinalis cell populations that overproduce DAT inhibitors, including this compound and its derivatives researchgate.netnih.govnih.gov.
Directed Biosynthesis of Novel this compound Derivatives (e.g., this compound N-oxide)
Target-directed evolution in plant cell cultures can also lead to the discovery and production of novel this compound derivatives that may not be readily accessible through chemical synthesis researchgate.netnih.govnih.govuky.edu. Metabolomic analysis of engineered L. cardinalis mutants overproducing DAT inhibitors indicated a marked increase in N-oxides of this compound uky.edu. This compound N-oxide, a more water-soluble derivative, was prioritized and investigated researchgate.netnih.govnih.gov. This demonstrates the power of directed biosynthesis in generating novel compounds with potentially altered pharmacological properties researchgate.netnih.govnih.gov. For instance, this compound N-oxide has shown different effects on dopamine clearance compared to this compound, suggesting potentially distinct therapeutic applications researchgate.netnih.govnih.gov. The position of the oxygen in this compound N-oxides can vary, potentially occurring on either the quinoline or pyridine (B92270) ring system uky.edu. Another derivative, this compound n-bioxide, has also been acquired and studied uky.edu.
Mechanistic Investigations of Lobinaline’s Biological Activity at the Molecular Level
Modulation of Neurotransmitter Systems by Lobinaline
This compound's biological activity involves the modulation of key neurotransmitter systems, notably the cholinergic system through its interaction with nAChRs and the dopaminergic system via effects on the dopamine (B1211576) transporter (DAT) nih.gov. These interactions are central to its observed pharmacological effects.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism
This compound exhibits agonist activity at nAChRs researchgate.netnih.gov. This interaction is particularly noteworthy due to the diverse roles of nAChRs in neuronal signaling and various physiological processes.
Differential Binding Affinity to α4β2- and α7-nAChR Subtypes
Studies have shown that this compound displays binding affinity at both α4β2- and α7-nAChR subtypes researchgate.netnih.gov. This binding profile is considered relatively non-selective compared to many other plant-derived nAChR ligands, which often show high selectivity for α4β2-nAChRs nih.gov. The similar binding affinity at these two major subtypes distinguishes this compound's interaction with the cholinergic system researchgate.netnih.gov.
Data on the binding affinity of this compound to nAChRs has been reported through displacement studies using selective radioligands. For instance, this compound inhibited the binding of [³H]-epibatidine and [³H]-cytisine, which are ligands for nAChRs, in rat cortical membranes researchgate.net. It also inhibited the binding of [³H]-MLA, a ligand for α7-nAChRs, in rat hippocampal membranes researchgate.net.
Agonist Activity in Cellular Models (e.g., SH-SY5Y cells)
This compound has demonstrated agonist activity at nAChRs in cellular models, including SH-SY5Y neuroblastoma cells researchgate.netnih.gov. This indicates that this compound can activate these receptors, triggering downstream cellular responses. The activation of nAChRs in SH-SY5Y cells by L. cardinalis extract, which contains this compound, has been observed to induce ⁴⁵Ca²⁺ uptake, further supporting its agonist function nih.gov.
Calcium Entry Modulation in Cellular Systems
Activation of neuronal nAChRs, particularly α7-containing receptors, is known to result in calcium influx, which can act as an important intracellular signal nih.govnih.gov. Studies have shown that this compound significantly increases ⁴⁵Ca²⁺ entry in SH-SY5Y cells frontiersin.orgfrontiersin.org. This effect is consistent with its agonist activity at nAChRs, as calcium permeability is a characteristic feature of these ligand-gated ion channels nih.govnih.govuniprot.org. The influx of calcium through nAChRs can directly raise cytoplasmic calcium levels and also indirectly activate voltage-dependent calcium channels (VDCCs) due to membrane depolarization nih.gov.
Dopamine Transporter (DAT) Inhibition
In addition to its effects on nAChRs, this compound has also been identified as an inhibitor of the dopamine transporter (DAT) researchgate.netnih.govnih.gov. The DAT is responsible for the reuptake of dopamine from the synaptic cleft, playing a critical role in regulating dopaminergic neurotransmission plos.org.
Inhibition of [³H]-Dopamine Uptake in Synaptosomal Preparations
This compound has been shown to inhibit the uptake of [³H]-dopamine in rat striatal synaptosomes researchgate.netnih.govnih.gov. This indicates that this compound can interfere with the normal function of the DAT, reducing the clearance of dopamine from the extracellular space. Studies have determined the potency of this compound in inhibiting [³H]-dopamine uptake, with reported IC₅₀ values in the sub-micromolar range nih.gov. This inhibitory effect on DAT-mediated dopamine uptake suggests a mechanism by which this compound could influence dopaminergic signaling nih.govafricanjournalofbiomedicalresearch.com.
Impact on Exogenous Dopamine Clearance in Preclinical Models
Studies in preclinical models have investigated the impact of this compound on the clearance of exogenous dopamine. In vivo electrochemical studies conducted in urethane-anesthetized rats demonstrated that local application of this compound in the striatum significantly prolonged the clearance of exogenous dopamine by the dopamine transporter (DAT). researchgate.netjensenlab.orgnih.govresearchgate.net This effect on dopamine clearance was observed to be short-acting and likely competitive. researchgate.netfrontiersin.orgfrontiersin.org this compound's effects on dopamine clearance in these studies were reported as somewhat similar to those observed with nomifensine, another DAT inhibitor. researchgate.net
Characterization of Competitive Inhibition Mechanisms
Research suggests that this compound acts as an inhibitor of the dopamine transporter (DAT). frontiersin.orgnih.govuky.edu Studies measuring the uptake of [³H]-dopamine in rat striatal synaptosomes have shown that this compound inhibits this uptake with an IC₅₀ in the sub-micromolar range. nih.gov Specifically, an IC₅₀ of 359 nM for this compound was reported in rat striatal synaptosomes. nih.gov While this compound inhibits [³H]-dopamine uptake, radioligand binding displacement studies using [³H]-GBR12935, a selective DAT ligand, indicated that this compound and its N-oxide have significantly lower affinity for this binding site compared to potent "classical" competitive DAT inhibitors like GBR-12909. nih.gov This suggests that this compound might interact with the DAT at a different site, potentially acting as an allosteric modulator to reduce dopamine uptake, rather than a direct competitive inhibitor at the substrate binding site. nih.gov In vivo electrochemical studies also indicated a likely competitive capacity in inhibiting DAT function, although the mechanism may be complex and not solely based on simple DAT inhibition. frontiersin.orgfrontiersin.orgx-mol.net
Free Radical Scavenging Properties and Oxidative Stress Mitigation
This compound has been identified as a potent free radical scavenger. researchgate.netjensenlab.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net Its capacity to scavenge free radicals has been examined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govresearchgate.net In this assay, this compound demonstrated potent scavenging activity with an EC₅₀ of 17.98 μM. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.org This activity is comparable to that of quercetin (B1663063) (EC₅₀ = 11.19 μM), a natural product known for its antioxidant properties. nih.govresearchgate.net In contrast, lobeline (B1674988), another Lobelia alkaloid, showed relatively poor DPPH free radical scavenging activity with an EC₅₀ of 228.8 μM. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net The potent free radical scavenging property of this compound suggests a potential role in mitigating oxidative stress. researchgate.netjensenlab.orgnih.govresearchgate.net
Interplay with Other Neurotransmitter Receptors and Transporters (e.g., VMAT2)
Beyond its interaction with the DAT, this compound also interacts with other neurotransmitter systems, including nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2). This compound has shown affinity for both α4β2 and α7 neuronal nicotinic acetylcholine receptor subtypes, exhibiting a relatively non-selective binding profile. jensenlab.orgnih.govresearchgate.netfrontiersin.org It has also demonstrated agonist activity at nAChRs in SH-SY5Y cells. jensenlab.orgnih.govresearchgate.netfrontiersin.org
Regarding VMAT2, computational studies have explored the binding affinity of this compound for this transporter. Molecular docking simulations indicated that (+)-lobinaline has a binding affinity of -6.897 kcal/mol for VMAT2. worldscientific.comresearchgate.netresearchgate.net VMAT2 plays a crucial role in packaging monoamines, including dopamine, into synaptic vesicles for storage and release. researchgate.nettocris.com Lobeline, a related alkaloid, is known to interact with the tetrabenazine (B1681281) binding site on VMAT2 and inhibit vesicular dopamine uptake. researchgate.netdrugbank.comnih.gov While lobeline has moderate affinity for VMAT2 (Kᵢ = 5.46 μM), this compound's interaction with VMAT2, as suggested by computational studies, indicates a potential influence on vesicular dopamine handling. worldscientific.comresearchgate.netresearchgate.netnih.gov This interplay with both DAT and VMAT2 suggests that this compound can affect dopamine signaling at multiple levels, influencing both reuptake from the synaptic cleft and storage within vesicles.
Molecular Interaction with Target Proteins: Binding Site Analysis
Studies have begun to explore the molecular interactions of this compound with its target proteins, particularly the DAT and nicotinic acetylcholine receptors. While this compound inhibits DAT-mediated dopamine uptake, radioligand binding studies suggest it may not bind to the same site as classical DAT inhibitors like GBR-12909. nih.gov This points towards a potentially allosteric mechanism of DAT modulation. nih.gov
Preclinical Pharmacological Profiling of Lobinaline and Its Derivatives
In Vitro Cellular Assays
In vitro studies provide valuable insights into the direct interactions of lobinaline with specific receptors and transporters at the cellular level.
Radioligand Binding Studies in Membrane Preparations (e.g., Rat Cortical and Hippocampal Membranes)
Radioligand binding studies are a standard method for assessing the affinity of a compound for a particular receptor or transporter in a tissue preparation. sci-hub.senih.gov Studies using rat brain membrane preparations have investigated this compound's binding characteristics at nicAchRs and the DAT.
In rat cortical membranes, this compound demonstrated concentration-dependent inhibition of the binding of [³H]-epibatidine and [³H]-cytisine. researchgate.netresearchgate.net [³H]-epibatidine is a relatively non-selective ligand for neuronal nicAchR subtypes, while [³H]-cytisine is selective for α4β2-nicAchRs. nih.gov The inhibition constants (Kᵢ) determined for this compound were 16.22 μM for [³H]-epibatidine binding and 1.066 μM for [³H]-cytisine binding. researchgate.netresearchgate.net
In rat hippocampal membranes, competition binding studies with the α7-nicAchR selective ligand [³H]-MLA showed that this compound inhibited its binding with a Kᵢ of 67.53 μM. researchgate.netresearchgate.net
These binding data indicate that this compound interacts with both α4β2- and α7-nicAchRs, albeit with different affinities. The affinity for α4β2-nicAchRs appears higher than for α7-nicAchRs in these membrane preparations.
Binding studies have also been conducted to assess this compound's affinity for the dopamine (B1211576) transporter (DAT). Using rat striatal membranes and the radioligand [³H]-GBR12935, which labels the DAT, this compound was found to concentration-dependently displace the radioligand with a Kᵢ of 2.543 μM. researchgate.net This indicates that this compound has affinity for the DAT.
Below is a summary of the binding affinities of this compound in rat brain membrane preparations:
| Target | Radioligand | Tissue Preparation | Kᵢ (μM) | Citation |
| nicAchR (non-selective) | [³H]-epibatidine | Rat Cortical Membranes | 16.22 | researchgate.netresearchgate.net |
| α4β2-nicAchR | [³H]-cytisine | Rat Cortical Membranes | 1.066 | researchgate.netresearchgate.net |
| α7-nicAchR | [³H]-MLA | Rat Hippocampal Membranes | 67.53 | researchgate.netresearchgate.net |
| Dopamine Transporter (DAT) | [³H]-GBR12935 | Rat Striatal Membranes | 2.543 | researchgate.net |
Neurochemical Release Studies in Brain Slices (e.g., Rat Striatal Slices)
Neurochemical release studies in brain slices allow for the examination of a compound's ability to modulate neurotransmitter release from intact tissue. Studies using superfused rat striatal slices preloaded with [³H]-dopamine ([³H]-DA) have investigated the effect of this compound on dopamine release. nih.govresearchgate.netjensenlab.orgresearchgate.net
This compound significantly increased fractional [³H] release from these slices in a dose-dependent manner at concentrations of 100 μM and 1,000 μM compared to vehicle-treated slices. researchgate.net Fractional [³H] release was not significantly increased by 10 μM this compound. researchgate.net This effect was inhibited by the non-selective nicAchR antagonist mecamylamine (B1216088), suggesting that the dopamine release is mediated, at least in part, through the activation of nicAchRs. nih.govresearchgate.netjensenlab.orgresearchgate.net
Below is a summary of the effect of this compound on fractional [³H]-DA release from rat striatal slices:
| This compound Concentration (μM) | Effect on Fractional [³H]-DA Release | Significance vs. Vehicle | Citation |
| 10 | No significant increase | Not significant | researchgate.net |
| 100 | Significantly increased | p < 0.05, p < 0.001 | researchgate.net |
| 1000 | Significantly increased | p < 0.01, p < 0.001, p < 0.0001 | researchgate.net |
The increase in fractional [³H]-DA release evoked by this compound was attenuated by pretreatment with mecamylamine (10 μM), indicating a role for nicAchR activation in this effect. researchgate.net
Cellular Uptake Inhibition Assays
Cellular uptake inhibition assays are used to determine if a compound can block the transport of neurotransmitters into cells or synaptosomes, which are isolated nerve terminals. Studies have investigated this compound's ability to inhibit dopamine uptake.
In rat striatal synaptosomes, purified this compound inhibited [³H]-dopamine uptake. nih.govnih.govfrontiersin.orgjensenlab.orgresearchgate.netnih.gov The half-maximal inhibitory concentration (IC₅₀) for this compound's inhibition of DAT-mediated [³H]-DA uptake was determined to be 11.95 μM. nih.gov This finding indicates that this compound acts as an inhibitor of the dopamine transporter. nih.govjensenlab.orgnih.gov
Below is a summary of the effect of this compound on dopamine uptake inhibition:
| Target | Substrate | Preparation | IC₅₀ (μM) | Citation |
| Dopamine Transporter (DAT) | [³H]-dopamine | Rat Striatal Synaptosomes | 11.95 | nih.gov |
In Vivo Behavioral and Neurochemical Studies in Animal Models
In vivo studies in animal models are crucial for understanding the effects of a compound on complex behaviors and neurochemical processes within a living organism.
Electrochemical Measurements of Dopamine Dynamics in Striatum
In vivo electrochemical techniques, such as high-speed chronoamperometry (HSC), can be used to measure real-time changes in dopamine concentration in specific brain regions like the striatum. nih.govnih.govresearchgate.net
In vivo electrochemical studies conducted in the dorsal striatum of urethane-anesthetized rats have examined this compound's effects on dopamine dynamics. nih.govresearchgate.netjensenlab.orgnih.govfrontiersin.org Local application of this compound in the striatum significantly prolonged the clearance of exogenous dopamine. nih.govnih.govresearchgate.netjensenlab.org This effect suggests that this compound modulates dopamine transporter function in vivo, likely by inhibiting DAT-mediated reuptake of dopamine. nih.govresearchgate.netjensenlab.orgnih.govfrontiersin.orguky.edu Some research suggests this inhibition is short-acting and potentially competitive. nih.govfrontiersin.org
Assessment of Locomotor Activity and Sensitization
Behavioral studies in animal models, such as the assessment of locomotor activity, can provide insights into the stimulant or depressant effects of a compound and its potential to induce sensitization, a phenomenon where repeated drug exposure leads to an augmented behavioral response.
While some studies have investigated the effects of other Lobelia alkaloids like lobeline (B1674988) on locomotor activity and nicotine (B1678760) sensitization in rats nih.gov, research specifically on this compound's effects on locomotor activity and sensitization in animal models appears to be less extensively reported in the provided search results. One source mentions that ongoing studies were examining the motor stimulatory effects of this compound using in vivo models researchgate.net. Another study investigated the effects of a novel drug, referred to as "drug 419" (identified as this compound-N-bioxide in the title uky.edu), on nicotine locomotor sensitization in rats. uky.eduuky.edubepress.com This study found that "drug 419" had potential in reversing nicotine-induced locomotor activity, suggesting a possible role in reducing nicotine abusive disorder. uky.edu However, comprehensive data on the locomotor activity profile of this compound itself, independent of nicotine challenge, and its ability to induce sensitization is not clearly detailed for this compound specifically in these results.
Further research is indicated to fully characterize the effects of this compound and its derivatives on locomotor activity and sensitization in various animal models.
Studies on Conditioned Place Preference and Reward Circuitry
The conditioned place preference (CPP) paradigm is a widely used preclinical behavioral model to assess the rewarding or aversive effects of drugs. unl.edunih.govnih.gov This model measures the learned association between a specific environment and the effects of a drug. unl.edunih.gov Animals are conditioned by repeatedly pairing a distinct environment with drug administration and another environment with a vehicle. nih.govnih.gov A preference for the drug-paired environment during a drug-free test session indicates a rewarding effect. nih.govnih.gov The mesolimbic dopamine system, involving areas such as the ventral tegmental area and nucleus accumbens, plays a crucial role in mediating the rewarding effects of many drugs as measured by CPP. nih.govnih.govnih.govpsu.edu
Studies have investigated the effects of a this compound derivative, this compound-N-bioxide (referred to as drug 419), in the CPP model in rats. uky.edu This research aimed to evaluate its potential effects on the dopamine pathway and its role in drug reward and cravings. uky.edu The hypothesis was that low doses of drug 419 would be rewarding for rats, leading them to spend more time in the drug-paired compartment. uky.edu The CPP model allows for testing animals in a drug-free state and assessing behavioral changes related to reward. uky.edu
While specific detailed data tables on this compound or its direct derivatives in CPP studies were not extensively available in the search results, the research on this compound-N-bioxide indicates the application of this model to assess the rewarding properties of this compound derivatives. uky.edu The study design involved administering the compound subcutaneously and observing the time spent in the drug-paired compartment during a test session. uky.edu
Evaluation in Models of Neurotransmitter Dysregulation
Preclinical studies have explored the interactions of this compound with key neurotransmitter systems, particularly the dopaminergic system. This compound has been shown to inhibit dopamine (DA) uptake in rat striatal synaptosomes. nih.govnih.gov This suggests an interaction with the dopamine transporter (DAT), which is responsible for clearing dopamine from the synaptic cleft. nih.govnih.gov In vivo electrochemical studies in urethane-anesthetized rats demonstrated that local application of this compound in the striatum significantly prolonged the clearance of exogenous dopamine by the DAT. nih.govnih.gov This effect indicates that this compound can modulate dopaminergic neurotransmission by affecting dopamine reuptake. nih.govnih.gov
Furthermore, this compound significantly increased fractional tritium-labeled dopamine ([³H]-DA) release from superfused rat striatal slices preloaded with [³H]-DA in a dose-dependent manner. nih.govresearchgate.net This release was inhibited by a non-selective nicotinic acetylcholine (B1216132) receptor (nicAChR) antagonist, mecamylamine, suggesting that this compound's effect on dopamine release may be mediated, at least in part, through nicAChRs. nih.govresearchgate.net this compound has demonstrated binding affinity for both α4β2 and α7 nicAChR subtypes and exhibited agonist activity at nicAChRs in SH-SY5Y cells. nih.govfrontiersin.orgnih.gov
Dysregulation of neurotransmitter systems, including dopamine, norepinephrine, and serotonin, is implicated in various neurological and psychiatric disorders. researchgate.netwikipedia.orgmdpi.com Compounds that modulate these systems, such as reuptake inhibitors, are of interest for therapeutic development. wikipedia.org this compound's activity as a DAT inhibitor and its interaction with nicAChRs suggest its potential to influence dopaminergic and cholinergic signaling, which are involved in reward circuitry and other brain functions. nih.govnih.govresearchgate.net
Computational Modeling and Predictive Analyses of Lobinaline
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking simulations are employed to predict the preferred binding orientation (pose) and affinity of lobinaline towards specific protein targets. This technique helps to understand the initial interactions and estimate the binding strength.
Studies have utilized molecular docking to investigate the interaction of this compound and other Lobelia alkaloids with various protein targets. For instance, molecular docking was performed to study the binding of this compound to Synaptic Vesicular Amine Transporter 2 (VMAT2). researchgate.networldscientific.com In one study, (+)-lobinaline showed a binding affinity of -6.897 kcal/mol for VMAT2. researchgate.networldscientific.com
Molecular docking has also been applied to explore the potential antidiabetic activity of this compound by examining its binding mode to key amino acid residues at the active site of human lysosomal acid-alpha glucosidase (PDB ID: 5NN8). nih.gov The results from such docking studies can confirm potential inhibitory activities and provide insights into the molecular basis of these interactions when compared to standard inhibitors like acarbose. nih.gov
Furthermore, molecular docking studies have been conducted to understand the interaction of lobeline (B1674988) (a related alkaloid) with the N-methyl-D-aspartate receptor (NMDAR), specifically at the heterodimer interface of GluN1 and GluN2B subunits. nih.gov While this study focused on lobeline, it provides a methodological context for how similar docking approaches can be applied to this compound to explore its potential interactions with neurotransmitter receptors. nih.gov
Table 1: Molecular Docking Binding Affinities of Selected Lobelia Phytoconstituents for VMAT2 and CERT
| Compound | Target | Binding Affinity (kcal/mol) | Source |
| (+)-Lobinaline | VMAT2 | -6.897 | researchgate.networldscientific.com |
| Lobeline | VMAT2 | -6.724 | researchgate.networldscientific.com |
| Lobelanidine (B1674987) | CERT | -9.027 | researchgate.networldscientific.com |
| Norlobelanine | CERT | -7.537 | researchgate.networldscientific.com |
Molecular Dynamics (MD) Simulations for Complex Stability
Molecular dynamics (MD) simulations are used to evaluate the stability and flexibility of the ligand-receptor complex over time. These simulations provide a more dynamic view compared to static docking poses, accounting for the movement of atoms and molecules.
MD simulations, often coupled with molecular mechanics/generalized Born surface area (MMGBSA) calculations, have been employed to assess the stability and energetically favorable nature of complexes formed by Lobelia phytoconstituents with their targets. researchgate.networldscientific.com While specific detailed MD simulation data solely for this compound interacting with its identified targets like VMAT2 were not extensively detailed in the search results, studies on related compounds like lobelanidine with VMAT2 and CERT have highlighted the utility of MD simulations in confirming the stability of docked complexes. researchgate.networldscientific.com
In the context of NMDAR interactions, MD simulations were performed to evaluate the stability and flexibility of docked ligands, including lobeline, at the NMDAR. nih.gov These simulations revealed insights into the conformational rearrangements and stability of the ligand within the binding site over simulation periods, such as 500 ns. nih.gov Applying similar MD simulation methodologies to this compound-target complexes would be crucial to understand the dynamic aspects of their interactions and the long-term stability of the binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds based on their molecular descriptors.
While the search results did not provide specific QSAR models developed solely for this compound, QSAR studies have been conducted on related Lobelia alkaloids and other compounds targeting proteins relevant to this compound's known activities, such as VMAT2. nih.gov QSAR models for VMAT2 ligands, including lobeline analogs, have been developed using various molecular descriptors and statistical methods like artificial neural networks (ANN) and partial least squares (PLS) regression. nih.gov These studies demonstrate the applicability of QSAR in predicting the affinity of compounds for VMAT2 based on their structural features. nih.gov
QSAR modeling is a valuable tool for lead optimization and the rational design of new chemical entities with desired activity profiles. nih.govjapsonline.comresearchgate.net Applying QSAR methodologies to a series of this compound derivatives or related compounds could help identify key structural features that contribute to their binding affinity and activity at targets like VMAT2 or nicotinic acetylcholine (B1216132) receptors (nicAChRs).
In Silico Prediction of Pharmacological Targets
In silico target prediction methods utilize computational algorithms and databases to predict potential protein targets for a given small molecule based on its chemical structure and properties.
Studies investigating the pharmacological potential of Lobelia inflata phytochemicals, including (+)-lobinaline, have employed in silico target prediction. researchgate.networldscientific.com These analyses identified Synaptic Vesicular Amine Transporter 2 (VMAT2) and ceramide transfer protein (CERT) as key human molecular targets for these compounds. researchgate.networldscientific.com Specifically, (+)-lobinaline was predicted to target VMAT2. researchgate.networldscientific.com
In silico target prediction is often integrated with other computational approaches, such as network pharmacology, to provide a broader understanding of a compound's potential biological effects and mechanisms of action. frontiersin.orgresearchgate.networldscientific.com
Network Pharmacology Approaches for Multifunctional Analysis
Network pharmacology is a holistic approach that integrates data from various sources, including target prediction, protein-protein interactions, and pathway analysis, to understand the complex interactions between a drug, its targets, and biological systems. This approach is particularly useful for analyzing compounds with potential multifunctional properties, like this compound.
Network pharmacology approaches have been applied to study the neuroprotective mechanisms of active ingredients from Lobelia species, including those with pharmacokinetic favorability. frontiersin.orgresearchgate.netfrontiersin.org These studies aim to dissect the complex interactions of multiple compounds with various targets and pathways relevant to neurological disorders. frontiersin.orgresearchgate.netfrontiersin.org
While specific detailed network pharmacology studies focused solely on this compound were not prominently featured in the search results, the application of this approach to other Lobelia constituents highlights its relevance. frontiersin.orgcolab.ws Network pharmacology could be used to map the interactions of this compound with its predicted targets (e.g., VMAT2, nicAChRs) within biological networks, identify related pathways, and potentially uncover novel therapeutic indications or synergistic effects. This method can help in understanding the multifunctional pharmacology of this compound, which has been reported to influence dopamine (B1211576) transporter function and interact with nicAChRs. researchgate.netnih.gov
Table 2: Predicted Molecular Targets for (+)-Lobinaline
| Target | Type of Interaction (Predicted) | Source |
| Synaptic Vesicular Amine Transporter 2 (VMAT2) | Binding/Modulation | researchgate.networldscientific.com |
Structure Activity Relationship Sar Studies for Lobinaline and Its Analogs
Impact of Core Skeleton Modifications on Biological Activity
Replacing the phenyl groups of lobelane (B1250731) with quinolyl groups resulted in quinlobelane, a water-soluble analog with stronger VMAT2 inhibition. frontiersin.orgfrontiersin.org This indicates that modifications to the aromatic substituents attached to the core can significantly impact activity and physicochemical properties like water solubility.
Influence of Substituent Variations on Pharmacological Profile
The substituents on the core skeleton of lobinaline and its analogs significantly influence their pharmacological profiles. This compound itself contains phenyl groups and a tetrahydropyridine (B1245486) ring attached to the decahydroquinoline (B1201275) core. nih.gov The presence and position of these groups, as well as potential modifications to them, are key determinants of activity.
Studies on lobelane analogs, where the phenyl groups were replaced with 1-naphthyl moieties (e.g., 1-NAP-lobelane), demonstrated enhanced VMAT2 affinity and selectivity. nih.gov This highlights the importance of the nature and extent of π-conjugation in the aromatic substituents for interaction with the binding site.
The nitrogen atoms within the this compound structure are also crucial. This compound is a binitrogenous alkaloid. epdf.pub The ionizable nitrogen is considered a key feature for DAT inhibitors. nih.gov Modifications to the nitrogen atoms, such as N-methylation or oxidation, can alter the compound's properties and biological activity. For example, this compound N-oxide, a derivative of this compound, showed different effects on dopamine (B1211576) clearance in vivo compared to this compound. nih.gov
Stereochemical Determinants of Activity and Selectivity
Stereochemistry plays a vital role in the activity and selectivity of many compounds, including alkaloids like this compound and lobeline (B1674988). Lobeline itself exists as cis and trans isomers, and their stereochemistry is known to be important for pharmacological activity. researchgate.net While specific detailed information on the stereochemical determinants of this compound's activity is less extensively documented in the provided sources compared to lobeline, the complex decahydroquinoline core of this compound contains multiple chiral centers. uky.edu The relative stereochemistry of this compound has been a subject of chemical studies, including its synthesis. nih.govepdf.pub Given the stereospecific nature of drug-receptor interactions, it is highly probable that the specific configuration of these chiral centers in this compound dictates its precise binding pose and affinity at its biological targets (nAChRs and DAT). Computational studies, such as molecular docking and dynamics simulations, can provide insights into these stereochemical preferences and their impact on binding affinity. researchgate.net
Design and Synthesis of Advanced Probes for SAR Elucidation
The design and synthesis of advanced probes are essential for detailed SAR elucidation. These probes are typically designed with specific structural modifications to probe the requirements of the binding site. For this compound and its analogs, this involves the synthesis of derivatives with targeted changes to the core skeleton, substituents, and stereochemistry.
The synthesis of specific stereochemical forms of lobelane and related analogs has been undertaken to establish SAR within this class of VMAT2 ligands. nih.gov Such synthetic efforts allow for the systematic evaluation of how precise structural changes affect binding affinity and functional activity at targets like VMAT2 and nAChRs. nih.gov
Computational approaches, such as those involving pharmacophore mapping and molecular modeling, are valuable tools in the design of these probes. blogspot.com By identifying the essential structural features required for activity, these methods can guide the synthesis of novel compounds with predicted improved properties. blogspot.comnih.gov The synthesis and evaluation of derivatives like this compound N-oxide also represent efforts to explore the impact of specific modifications on the pharmacological profile. nih.gov
Data Tables
Based on the search results, here is a summary of binding affinities for this compound and related compounds at VMAT2 and nAChRs:
| Compound | Target | Binding Affinity (Ki or IC50) | Notes | Source |
| This compound | VMAT2 (binding) | -6.897 kcal/mol (binding affinity) | Computational study | researchgate.net |
| This compound | DAT (uptake) | 359 nM (IC50) | Inhibition of [3H]-DA uptake in rat striatal synaptosomes | nih.gov |
| This compound | DAT (binding) | 2.54 μM (Ki) | Displacement of [3H]GBR 12935 | nih.gov |
| This compound | α4β2-nAChR | Similar affinity to α7-nAChR | nih.gov | |
| This compound | α7-nAChR | Similar affinity to α4β2-nAChR | nih.gov | |
| Lobeline | VMAT2 (binding) | -6.724 kcal/mol (binding affinity) | Computational study | researchgate.net |
| Lobeline | VMAT2 (binding) | 0.90 μM (IC50) | Inhibition of [3H]DTBZ binding | nih.gov |
| Lobeline | DAT (uptake) | 80 μM (IC50) | Inhibition of [3H]DA uptake in rat striatal synaptosomes | nih.gov |
| Lobeline | α4β2-nAChR | 4.7 nM (Ki) | [3H]nicotine binding | nih.gov |
| Lobeline | α7-nAChR | Lower affinity than VMAT2/α4β2* | nih.gov | |
| Lobelane | VMAT2 | 10-fold greater potency than lobeline | Increased VMAT2 selectivity | researchgate.netnih.govresearchgate.net |
| Lobelane | VMAT2 (binding) | Fivefold greater affinity than lobeline | Dihydrotetrabenazine binding site | researchgate.netfrontiersin.orgfrontiersin.org |
| Lobelane | α4β2-nAChR | Reduced affinity compared to lobeline | Increased VMAT2 selectivity | researchgate.netnih.govresearchgate.net |
| Lobelane | α7-nAChR | Reduced affinity compared to lobeline | Increased VMAT2 selectivity | researchgate.netnih.govresearchgate.net |
| This compound N-oxide | DAT (uptake) | 517 nM (IC50) | Inhibition of [3H]-DA uptake in rat striatal synaptosomes | nih.gov |
| This compound N-oxide | DAT (binding) | 131.9 μM (Ki) | Partial displacement of [3H]GBR 12935 | nih.gov |
Detailed Research Findings
Research has established this compound as a multifunctional alkaloid with activity at nAChRs and the DAT. nih.gov It exhibits a relatively non-selective binding profile for α4β2 and α7 nAChRs, distinguishing it from many other plant-derived nAChR ligands. nih.gov Furthermore, this compound inhibits dopamine uptake in rat striatal synaptosomes and prolongs the clearance of exogenous dopamine in vivo. nih.govnih.gov This DAT inhibition is a key aspect of its pharmacological profile. uky.edunih.gov
Comparisons with lobeline and lobelane highlight the impact of structural variations. Lobelane, a defunctionalized analog, shows enhanced potency and selectivity for VMAT2 over nAChRs compared to lobeline. researchgate.netnih.govresearchgate.net This suggests that the structural differences between lobeline's and lobelane's core and functional groups significantly influence their interactions with these transporters and receptors.
Modifications to the aromatic substituents, such as replacing phenyl with quinolyl groups in lobelane analogs, can improve properties like water solubility and VMAT2 inhibition. frontiersin.orgfrontiersin.org The stereochemistry of these alkaloids is also understood to be critical for their activity, with specific isomers exhibiting different affinities and effects. researchgate.netnih.gov
Studies involving this compound N-oxide demonstrate that even seemingly minor modifications like N-oxidation can alter the compound's interaction with the DAT and its effects on dopamine dynamics in vivo. nih.gov These findings underscore the sensitivity of the biological activity to subtle structural changes and emphasize the importance of systematic SAR investigations.
Advanced Analytical Techniques in Lobinaline Research
Mass Spectrometry for Structural Elucidation and Degradation Product Analysis
Mass spectrometry is also invaluable for analyzing degradation products. Studies on the Hofmann degradation products of lobinaline have been examined using MS, contributing to the understanding of the alkaloid's reactivity and providing further structural confirmation. cdnsciencepub.comcdnsciencepub.commcmaster.ca The proposed fragmentation mechanisms, often depicted with the molecular ion in different forms to illustrate bond cleavages and rearrangements, help account for the major peaks observed in the mass spectra of this compound and its derivatives. cdnsciencepub.com Tandem mass spectrometry (MS/MS) provides further structural details by fragmenting selected ions and analyzing the resulting fragments, a technique useful for characterizing this compound derivatives and other alkaloids. researchgate.netcore.ac.uknih.gov GC-MS has been widely used for the analysis of Lobelia extracts, allowing for the identification and confirmation of this compound based on its previously reported MS data. nih.govnih.govdntb.gov.uafrontiersin.orgfrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformation and tautomerism of organic molecules, including alkaloids like this compound. The application of NMR to this compound has provided insights into its structural dynamics. The 1H NMR spectrum of a highly purified sample of this compound in a degassed solution shows a broad peak at 4.6 δ, which integrates for approximately half a proton and shifts upon changes, suggesting the presence of tautomeric forms. cdnsciencepub.com This observation, along with infrared spectral data showing a low-intensity NH absorption band, indicates that the free base of this compound may exist as a mixture of two or three tautomers. cdnsciencepub.comcdnsciencepub.com
NMR spectroscopy is crucial for making configurational and conformational assignments for complex cyclic systems like the decahydroquinoline (B1201275) core of this compound. researchgate.net Although the provided search results focus more on the application of NMR to related decahydroquinoline systems and other alkaloids for conformational analysis and stereochemical assignments, the principles apply to this compound. researchgate.netepdf.pubepdf.pubresearchgate.net Techniques such as 13C NMR, 1H NMR, and two-dimensional NMR methods (like E-COSY and 1D-HOHAHA) are used to determine conformational equilibria and assign stereochemistry based on chemical shifts and coupling constants. researchgate.netresearchgate.net These methods could be applied to this compound to further elucidate the proportions and structures of its tautomeric forms and preferred conformations in different environments.
Chromatographic Methods for Purification and Analytical Quantification
Chromatographic methods are indispensable for the purification and analytical quantification of this compound from complex matrices, such as plant extracts. Techniques like paper chromatography were historically used for detecting this compound in various Lobelia species. cdnsciencepub.com More advanced methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with detectors like UV or mass spectrometers (HPLC-UV, HPLC-MS, GC-MS), are now standard for the purification and quantification of this compound and related alkaloids. nih.govresearchgate.netnih.govdntb.gov.uafrontiersin.orgcore.ac.ukaustinpublishinggroup.comresearchgate.net
GC-MS analysis has been used to identify this compound as a major constituent in Lobelia cardinalis extracts and to determine its purity by integrating the area under the chromatographic peak. nih.gov Preparative HPLC methods are employed to obtain purified this compound standards, which are then used to create calibration curves for the quantitative analysis of this compound in plant extracts. core.ac.uk Analytical HPLC methods, often utilizing reversed-phase columns and gradient elution with mobile phases consisting of water and organic solvents (like acetonitrile), are developed for the separation and quantification of this compound. researchgate.netaustinpublishinggroup.com The efficiency of extraction methods and the accuracy of quantification are assessed using techniques like internal standards and calibration curves. core.ac.ukaustinpublishinggroup.com Microfluidic capillary zone electrophoresis-mass spectrometry (CZE-MS) is another advanced technique being explored for the rapid and in-depth analysis of alkaloids, including this compound, in plant cell cultures, allowing for the detection and relative quantification of this compound and "this compound-like" molecules. nih.gov
Spectroscopic Techniques for Mechanistic Insights
Spectroscopic techniques, beyond NMR and MS, can provide mechanistic insights into the reactions and properties of this compound. While the provided search results primarily highlight MS and NMR for structural and conformational analysis, other spectroscopic methods like Infrared (IR) spectroscopy have also been applied. The infrared spectrum of this compound has been noted to contain a low-intensity NH absorption band, supporting the presence of tautomers involving a secondary amine group. cdnsciencepub.com
Although not explicitly detailed for this compound in the search results, UV-Visible spectroscopy can be used to study electronic transitions and potential interactions. Spectroscopic methods are often used in conjunction with other techniques to understand reaction pathways and product formation, such as in the examination of photolysis products of related compounds. cdnsciencepub.com While specific examples of using spectroscopic techniques solely for mechanistic insights into this compound's reactions are limited in the provided snippets, the general application of methods like IR and potentially UV-Vis, in combination with chromatographic and mass spectrometric analysis, is standard practice in natural product chemistry to gain a comprehensive understanding of a compound's behavior and reactivity.
Future Directions and Emerging Research Perspectives on Lobinaline
Exploration of Novel Biological Targets and Therapeutic Avenues
Lobinaline has been identified as a complex binitrogenous alkaloid with a distinctive profile of acting on multiple molecular targets. nih.gov Its known interactions with nicotinic acetylcholine (B1216132) receptors (nicAchRs) and the dopamine (B1211576) transporter (DAT), coupled with its potent antioxidant properties, form the foundation for its therapeutic potential. nih.govresearchgate.netnih.gov
Current research has highlighted this compound's promise in addressing neuropathological disorders characterized by dopaminergic neurodegeneration and psychostimulant abuse, such as Parkinson's disease. nih.govnih.gov The alkaloid functions as an agonist at both α4β2- and α7-nicAchRs, a profile associated with anti-inflammatory and neuroprotective effects. researchgate.net Simultaneously, it inhibits the dopamine transporter, prolonging the action of dopamine in the synapse. nih.gov
Future investigations will likely focus on delineating the synergistic effects of modulating these two critical neurotransmitter systems. researchgate.net The dual action on nicAchRs and DAT may offer a more effective therapeutic strategy for complex neurological conditions. nih.gov Furthermore, its capacity to scavenge free radicals introduces a neuroprotective dimension that could be beneficial in conditions involving oxidative stress. nih.gov
Emerging research is expected to probe other potential biological targets to broaden this compound's therapeutic applications. Investigating its effects on other transporters, receptors, and intracellular signaling pathways could uncover new avenues for treatment. Current in vivo studies are already examining its rewarding and motor stimulatory effects, which will provide further insight into its neurological impact. nih.gov
Table 1: Known Biological Targets and Potential Therapeutic Applications of this compound
| Biological Target | Pharmacological Action | Potential Therapeutic Avenue |
|---|---|---|
| α4β2 Nicotinic Acetylcholine Receptor (nicAchR) | Agonist | Neuroprotection, Anti-inflammatory |
| α7 Nicotinic Acetylcholine Receptor (nicAchR) | Agonist | Neuroprotection, Anti-inflammatory |
| Dopamine Transporter (DAT) | Inhibitor | Parkinson's Disease, Substance Use Disorders |
Development of Advanced Synthetic Methodologies
A significant hurdle in the comprehensive study and development of this compound is the challenge associated with its chemical synthesis. nih.gov The molecule possesses five chiral centers, making traditional total synthesis complex and potentially resulting in enantiomeric mixtures that would require difficult and costly separation. nih.gov To date, a complete method for the total synthesis of naturally configured this compound has not been established. nih.gov
To circumvent these challenges, researchers are turning to innovative biotechnological approaches. One such advanced methodology is "target-directed evolution." nih.gov This technique utilizes plant cell cultures, in this case from Lobelia cardinalis, which naturally produces this compound. nih.gov The process involves expressing a specific human target protein (like the dopamine transporter) within a mutant population of these plant cells. nih.gov A selection pressure is then applied where inhibition of the target protein provides a survival advantage to the cells. nih.gov
This method allows for the identification of mutant cell lines that overproduce novel derivatives of this compound with desired activities. nih.gov For instance, this approach has successfully identified this compound N-oxide, a more water-soluble and potentially more "druggable" derivative with an unusual and potentially valuable interaction with the dopamine transporter. nih.gov This biosynthetic lead optimization platform offers a powerful alternative to chemical synthesis for generating and optimizing complex natural products like this compound. nih.gov
Future efforts in this area will likely focus on refining these plant-based drug discovery platforms and exploring other biosynthetic modification techniques to generate a library of this compound analogs with diverse pharmacological properties. nih.gov
Integration of Omics Technologies for Comprehensive Biological Understanding
To gain a deeper and more holistic understanding of this compound's biological effects, the integration of "omics" technologies is a crucial future direction. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the molecular changes induced by this compound in biological systems. nih.govmdpi.com
Transcriptomics , using techniques like RNA-Seq, can identify changes in gene expression in response to this compound treatment. nih.gov This could reveal the downstream signaling pathways affected by its interaction with nicAchRs and DAT, and uncover novel mechanisms of action.
Proteomics can be employed to study alterations in protein levels and post-translational modifications, offering insights into the functional consequences of this compound's activity at a cellular level. nih.gov
Metabolomics will be essential for studying the metabolic fate of this compound in the body and for identifying biomarkers that correlate with its therapeutic or physiological effects. unicamp.br This is a key component of future planned experiments. nih.gov
By integrating data from these different omics platforms, researchers can construct detailed molecular maps of this compound's mechanism of action. mdpi.com This systems biology approach will be invaluable for identifying novel biomarkers, predicting therapeutic efficacy, and understanding the compound's complex interactions within a living organism. mdpi.com
Translational Research Pathways from Preclinical Findings
The transition of this compound from a promising preclinical candidate to a potential clinical therapeutic requires a clear and strategic translational research pathway. The foundation has been laid with in vitro characterization and initial in vivo studies. nih.gov
The multifunctional properties of this compound make it a compelling lead compound for developing neuroprotective therapeutics. nih.gov Preclinical findings have demonstrated its ability to inhibit the dopamine transporter both in rat striatal synaptosomes and in vivo, as well as its agonist activity at key nicotinic receptors. nih.govnih.gov
The immediate next steps in the translational pathway involve comprehensive in vivo studies to establish its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov Bioavailability studies are a planned and critical component of future experiments. nih.gov
Further preclinical research will need to validate its efficacy in robust animal models of neurodegenerative diseases (e.g., Parkinson's disease) and substance use disorders. nih.gov These studies will be essential to determine effective dose ranges and to further understand the compound's effects on behavior and neurochemistry. The development of more water-soluble and pharmacologically active derivatives, such as this compound N-oxide, represents a significant step forward in improving the compound's potential for clinical translation. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Bupropion |
| Cocaine |
| Cocaine methiodide |
| Cytisine |
| Dopamine |
| Epibatidine |
| GBR-12909 |
| GBR12935 |
| Lobelanidine (B1674987) |
| Lobelane (B1250731) |
| Lobeline (B1674988) |
| This compound |
| This compound N-oxide |
| Mecamylamine (B1216088) |
| Modafinil |
| Nicotine (B1678760) |
| Quercetin (B1663063) |
Q & A
Basic Research Questions
Q. What standardized methodologies are used to isolate and characterize Lobinaline from Lobelia cardinalis?
- Methodological Answer : this compound is typically extracted from dried L. cardinalis aerial parts using methanol, followed by chloroform fractionation and acid-base partitioning . Purity (>95%) is confirmed via GC-MS, with structural validation using mass spectral fragmentation patterns . Key steps include:
- Extraction : Methanol crude extract partitioned with chloroform.
- Fractionation : Acid-base extraction to isolate alkaloids.
- Characterization : GC-MS for chemical profiling and purity assessment.
Q. What in vitro assays are employed to evaluate this compound’s interaction with nicotinic acetylcholine receptors (nAChRs) and the dopamine transporter (DAT)?
- Methodological Answer :
- Radioligand Binding : Competition studies using [³H]-epibatidine (α4β2-nAChRs), [³H]-cytisine (α4β2/α3β4), and [³H]-MLA (α7-nAChRs) in rat cortical/hippocampal membranes .
- Functional Assays : Measurement of [⁴⁵Ca²⁺] influx in SH-SY5Y cells to assess nAChR activation .
- DAT Inhibition : [³H]-DA uptake assays in rat striatal synaptosomes (IC₅₀ = 11.95 μM) and [³H]-GBR12935 binding (Kᵢ = 2.543 μM) .
Q. How is this compound’s antioxidant capacity quantified in preclinical models?
- Methodological Answer : The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is standard. This compound’s EC₅₀ (17.98 μM) is compared to quercetin (EC₅₀ = 11.19 μM), with absorbance measured at 517 nm .
Advanced Research Questions
Q. What strategies address challenges in this compound’s total synthesis and enantiomer separation?
- Methodological Answer : this compound’s five chiral centers and lack of synthetic routes necessitate plant-based platforms. Current strategies include:
- Biosynthetic Pathway Engineering : Using phenylalanine and lysine as precursors .
- Transgenic Mutant Plants : Overexpression of biosynthetic enzymes to enhance yield (e.g., L. cardinalis mutants with 59.2 µg/ml this compound vs. 41.3 µg/ml in wild-type) .
- Chiral Resolution : Enantiomer separation via HPLC with chiral stationary phases .
Q. How can researchers resolve contradictions in this compound’s partial agonist activity at nAChRs?
- Methodological Answer : Discrepancies arise from differing assay conditions (e.g., SH-SY5Y cells vs. Xenopus oocytes). To clarify:
- Electrophysiology : Two-electrode voltage clamping in oocytes expressing human α4β2- or α7-nAChRs .
- Functional Antagonism : Pre-treatment with mecamylamine (MEC) to block this compound-evoked [³H]-DA release in striatal slices .
Q. What experimental designs evaluate this compound’s multifunctional neuroprotection against DAergic toxicity?
- Methodological Answer : Integrate in vitro and in vivo models:
- Synaptosomal Assays : Co-administration with DAT inhibitors (nomifensine) and MAO inhibitors (pargyline) to isolate vesicular [³H]-DA release .
- In Vivo Electrochemistry : Nafion-coated carbon-fiber microelectrodes in anesthetized rats to monitor real-time DA dynamics .
- Combination Studies : Test this compound with α7-nAChR agonists (e.g., PNU-282987) to assess additive effects in PD models .
Q. How should dose-response inconsistencies in this compound-evoked [³H]-DA release be analyzed?
- Methodological Answer : Use repeated-measures ANOVA to dissociate concentration × time interactions. For example:
- Key Data : 1000 μM this compound causes sustained DA release (494% above baseline at 8 min; p < 0.0001), while 100 μM peaks transiently (186% at 12 min) .
- Confounders : Control for DAT-independent efflux using nomifensine and pargyline .
Data Contradiction Analysis
Q. Why does this compound show weaker DPPH scavenging than quercetin despite structural similarities?
- Analysis : Quercetin’s catechol moiety enhances radical stabilization, whereas this compound’s piperidine rings may limit electron delocalization. EC₅₀ disparities (17.98 μM vs. 11.19 μM) suggest structural optimization is needed .
Q. How do discrepancies in this compound’s DAT inhibition potency (in vitro vs. in vivo) inform translational research?
- Analysis : In vitro IC₅₀ (11.95 μM) may underestimate in vivo efficacy due to blood-brain barrier penetration or synergistic nAChR effects. In vivo fast-scan cyclic voltammetry in rats reveals prolonged DA elevation , supporting multifactorial mechanisms.
Research Gaps and Future Directions
- Priority : Develop enantioselective synthesis to probe structure-activity relationships .
- Translational Models : Test this compound in non-human primate PD models to validate neuroprotection .
- Multi-Omics Integration : Combine transcriptomics (nAChR/DAT expression) with metabolomics to identify biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
